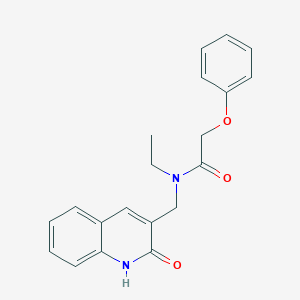
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxyacetamide, also known as Ethoxyquinolinylmethylphenylacetamide (EQMPA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EQMPA is a synthetic compound that belongs to the class of amides and has a molecular weight of 365.46 g/mol.
作用机制
The mechanism of action of EQMPA is not fully understood. However, it has been proposed that EQMPA exerts its biological effects through its ability to chelate metal ions and scavenge free radicals. EQMPA has been shown to form stable complexes with copper, iron, and zinc ions, which are involved in various biological processes. EQMPA has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
EQMPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that EQMPA has anti-inflammatory and antitumor properties. EQMPA has been shown to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells. EQMPA has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage. In animal studies, EQMPA has been shown to have a protective effect against liver and kidney damage induced by toxic agents.
实验室实验的优点和局限性
EQMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EQMPA has been shown to form stable complexes with metal ions, which makes it a potential candidate for drug delivery systems. EQMPA has also been shown to have antioxidant properties, which can be useful for studying oxidative stress-induced damage. However, there are also limitations to using EQMPA in lab experiments. EQMPA is a synthetic compound that may not accurately reflect the biological effects of natural compounds. EQMPA may also have off-target effects that need to be carefully considered.
未来方向
There are several future directions for EQMPA research. One potential direction is to study the structure-activity relationship of EQMPA and its derivatives to identify compounds with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of EQMPA to determine its potential use as a drug. EQMPA can also be studied for its potential use in agriculture as a preservative for animal feed and as an antioxidant for vegetable oils. Finally, EQMPA can be studied for its potential use in material science as a corrosion inhibitor for metals.
Conclusion:
In conclusion, EQMPA is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EQMPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. EQMPA has also been studied for its potential use as a drug delivery system and as a corrosion inhibitor for metals. Future research on EQMPA can lead to the development of new compounds with improved biological activity and potential applications in medicine, agriculture, and material science.
合成方法
EQMPA can be synthesized through a multi-step process starting from 2-hydroxyquinoline. The first step involves the reaction of 2-hydroxyquinoline with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-quinolinyl)acetate. This intermediate is then reacted with phenyl magnesium bromide to form the corresponding phenylpropionic acid derivative. Finally, the amide bond is formed by reacting the phenylpropionic acid derivative with N-ethylhydroxylamine in the presence of a coupling agent.
科学研究应用
EQMPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EQMPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, EQMPA has been used as a preservative for animal feed and as an antioxidant for vegetable oils. In material science, EQMPA has been studied for its potential use as a corrosion inhibitor for metals.
属性
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(19(23)14-25-17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-20(16)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQFTYEYQEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


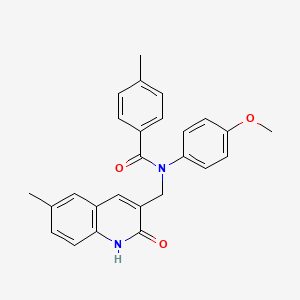


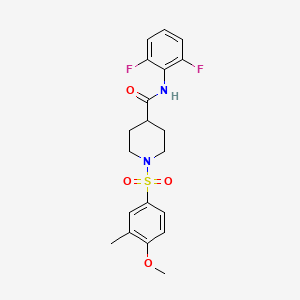
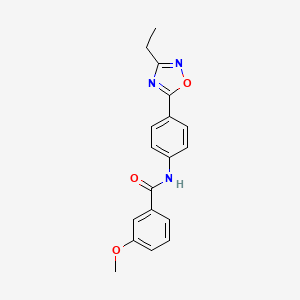



![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
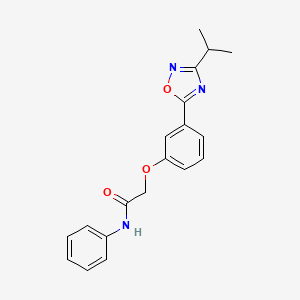
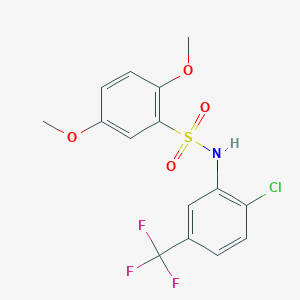
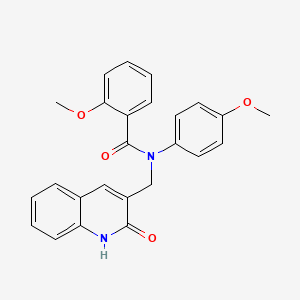
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)